1-Chloro-4-fluoro-2-methoxy-5-methylbenzene
Description
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGSTRCRAPBCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, also known as a derivative of methoxy-substituted aromatic compounds, has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
This compound is characterized by the following molecular formula and structure:
| Property | Description |
|---|---|
| Molecular Formula | C10H10ClF O |
| Molecular Weight | 200.64 g/mol |
| SMILES | COC1=C(C=C(C=C1Cl)F)C |
This compound features a chloro group, a fluoro group, and a methoxy group on a methyl-substituted benzene ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains and fungi. One study identified a related compound with an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Candida glabrata, suggesting potential antifungal properties in structurally similar compounds .
Anticancer Activity
The anticancer potential of this compound has been investigated through structure-based drug discovery approaches. Compounds with similar frameworks have demonstrated inhibitory effects on various cancer cell lines. For example, derivatives were reported to have IC50 values ranging from 0.06 to 0.17 µM against multiple cancer types, indicating their potential as anticancer agents .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The presence of the chloro and methoxy substituents may enhance its binding affinity to enzymes or receptors involved in critical biochemical pathways. This can lead to the modulation of cellular processes such as apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the effects of several methoxy-substituted aromatic compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the nanomolar range. The study utilized flow cytometry to analyze cell cycle changes, revealing that treated cells underwent apoptosis at higher rates compared to controls .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against common pathogens. The study found that certain derivatives displayed broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the substituent positions could significantly enhance antimicrobial potency, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Key Findings:
- Electron-withdrawing vs. donating balance : The target compound’s methyl group (position 5) enhances electron density, contrasting with nitro-substituted analogs (e.g., 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene), which exhibit reduced nucleophilicity due to the nitro group .
- Halogen reactivity : Replacement of iodine (1-Chloro-2-fluoro-5-iodo-4-methylbenzene) with fluorine or methoxy alters susceptibility to nucleophilic aromatic substitution, as iodine’s larger size and polarizability facilitate such reactions .
Physicochemical Properties
- Solubility : Methoxy and methyl groups improve solubility in organic solvents compared to nitro- or iodo-substituted derivatives. For instance, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene likely has lower solubility due to its nitro group .
- Stability: Fluorine’s strong C-F bond enhances thermal stability, a trait shared with 5-Chloro-1,3-difluoro-2-methoxybenzene but less pronounced in iodo-containing analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-chloro-4-fluoro-2-methoxy-5-methylbenzene generally involves:
- Starting from appropriately substituted chlorofluorotoluene or chlorofluorophenol derivatives.
- Introduction of the methoxy group via nucleophilic substitution using sodium methoxide or potassium tert-butoxide.
- Control of reaction conditions (temperature, solvent, molar ratios) to achieve regioselectivity and high yield.
Preparation via Nucleophilic Aromatic Substitution on Halogenated Toluene Derivatives
A patent describing the synthesis of related compounds such as 1-chloro-3-methoxy-5-methylbenzene provides insight into similar synthetic approaches that can be adapted for this compound:
- Starting Material: 1-chloro-3-halogenotoluene (where halogen can be F, Cl, or Br).
- Reagent: Sodium methoxide (NaOCH3) as the nucleophile.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), methanol, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc).
- Reaction Conditions: Heating the mixture to 70–150 °C, preferably 90–110 °C, for 12–15 hours.
- Workup: Quenching in ice-water, extraction with dichloromethane, washing with brine, drying, and purification by column chromatography or distillation.
$$
\text{1-chloro-4-fluoro-2-halogenotoluene} + \text{NaOCH}_3 \xrightarrow[\text{heat}]{\text{DMSO}} \text{this compound}
$$
Key Examples from Patent Data:
| Example | Starting Material (g) | Sodium Methoxide (g) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 20 (1,3-dichloro-5-methylbenzene) | 33.5 (solid) | DMSO | 95 | 15 | 67 | Solid NaOMe added in portions |
| 2 | 20 | 53.7 (solution in DMSO) | DMSO | 100 | 12 | 92.3 | Dropwise addition of NaOMe solution |
| 3 | 2000 | 5370 (solid) | DMSO | 100 | 15 | 81 | Kilogram scale synthesis |
| 4 | 20 | 53.7 (solution in MeOH) | Methanol | 90 | 15 | 42.1 | Lower yield with methanol solvent |
This method highlights the importance of solvent choice (DMSO preferred) and molar ratio of sodium methoxide to starting material (typically 5–9 equivalents) for optimal yield and scalability.
Alternative Route: From Fluoro-Nitro-Methoxybenzene Derivatives
Another approach involves multi-step synthesis starting from fluoronitrobenzene derivatives, followed by selective substitution and reduction steps:
- Step A: Preparation of 4-fluoro-2-methoxy-5-nitrobenzene by nucleophilic substitution of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide at low temperature (0–20 °C).
- Step B: Further functional group transformations such as reduction of nitro groups to amines or acetylation.
- Step C: Final purification steps to isolate the desired methoxy-substituted fluorochlorotoluene derivative.
This method involves careful temperature control and washing steps to ensure purity and yield (around 73–87% in intermediate steps).
Regioselective Functionalization via Phenol Intermediates
Literature on related benzoxazole derivatives shows that starting from chlorofluorophenol compounds, regioselective nitration and subsequent substitution can be used to install methoxy groups:
- Mild nitration of 3-chloro-4-fluorophenol yields 5-chloro-4-fluoro-2-nitrophenol.
- Piperazinylation and reductive cyclization steps follow for further functionalization.
- Solvent choice (toluene, chlorobenzene) and reaction times are critical for yield optimization (up to 83% in some steps).
Though this route is more complex and tailored for benzoxazole synthesis, it demonstrates the feasibility of regioselective substitution on chlorofluorophenol scaffolds relevant to methoxy substitution.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|---|---|---|
| Nucleophilic substitution with NaOMe | 1-chloro-3-halogenotoluene | Sodium methoxide (5–9 eq), heating | DMSO, Methanol, DMF, DMAc | 70–150 (opt. 90–110) | 12–15 | 42–92 | Gram to kg | DMSO preferred, batch addition |
| Multi-step from difluoronitrobenzene | 2,4-difluoro-1-nitrobenzene | Potassium tert-butoxide, methanol, nitration | Toluene, methanol | 0–20 | Several hrs | ~73–87 | Medium | Multi-step, requires purification |
| Regioselective nitration & substitution | 3-chloro-4-fluorophenol | Mild nitration, piperazinylation, reductive cyclization | Toluene, chlorobenzene | Reflux (varies) | 2–6 | Up to 83 | Small scale | Complex route, for benzoxazole derivatives |
Key Research Findings and Notes
- Solvent Effects: Polar aprotic solvents like DMSO significantly improve nucleophilic substitution efficiency compared to protic solvents like methanol.
- Molar Ratios: Excess sodium methoxide (5–9 equivalents) drives the reaction to completion.
- Temperature Control: Moderate heating (90–110 °C) balances reaction rate and selectivity.
- Scalability: The method using 1-chloro-3-halogenotoluene and sodium methoxide is scalable from gram to kilogram quantities with consistent yields.
- Purification: Column chromatography or distillation is necessary to isolate pure product due to side reactions and unreacted starting materials.
- Regioselectivity: Starting from appropriately substituted halogenated toluenes or phenols ensures substitution occurs at the desired position to yield this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, and how can intermediates be characterized?
- Methodology :
- Synthesis : A common approach involves sequential halogenation and methoxylation of a toluene derivative. For example, chlorination and fluorination are performed using reagents like Cl2/FeCl3 or SF4, followed by methoxy group introduction via nucleophilic substitution (e.g., NaOMe in DMSO) .
- Characterization : Use GC-MS for purity analysis, <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., δ ~3.8 ppm for methoxy protons), and FT-IR to verify functional groups (C-O stretch at ~1250 cm<sup>-1</sup>) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize vapor exposure .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard symbols (e.g., "Harmful if inhaled") .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers assess the compound's solubility and stability under varying conditions?
- Experimental Design :
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy to detect saturation points.
- Stability : Perform accelerated degradation studies (40–60°C, pH 3–9) and monitor via HPLC for decomposition products (e.g., demethylation or halogen loss) .
Q. What are the preliminary steps to evaluate biological activity?
- Screening :
- Antimicrobial Assays : Use microdilution methods against E. coli and S. aureus (MIC values).
- Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assays, comparing IC50 values to controls .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Optimization Strategies :
- Directed Metalation : Use directing groups (e.g., -COOMe) to control halogenation positions .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH) to prevent undesired substitutions .
- Computational Modeling : Employ DFT calculations to predict electrophilic aromatic substitution preferences .
Q. What methods resolve contradictions in reported reaction yields?
- Troubleshooting :
- Parameter Screening : Vary temperature (0°C to reflux), solvent polarity (THF vs. DCM), and catalyst loading (e.g., 5–20 mol% Pd).
- In Situ Monitoring : Use <sup>19</sup>F NMR to track intermediate formation and identify bottlenecks .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Workflow :
- Modifications : Synthesize analogs (e.g., replace -Cl with -Br or -CF3) and compare bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., halogen bonding in enzyme inhibition) .
Q. What analytical techniques detect degradation products in long-term stability studies?
- Advanced Analytics :
- LC-HRMS : Identify trace impurities (e.g., dehalogenated byproducts) with ppm-level sensitivity.
- TGA-DSC : Monitor thermal decomposition profiles to predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
